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molecular formula C11H15BrN2O B3135419 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol CAS No. 400775-12-4

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

Cat. No. B3135419
M. Wt: 271.15 g/mol
InChI Key: WTWLOFCKZAKCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645990B2

Procedure details

8] To 6-bromo-2-pyridinecarboxaldehyde (400 mg, 2.15 mmol) was added 3-hydroxypiperidine (326 mg, 3.22 mmol) in dry CH2Cl2 (15 mL) to give 2-bromo-6-(3-hydroxypiperidinyl)methyl pyridine as pale yellow solid. MS m/z: 271.2 (M+H). Calc'd for C11H15BrN2O: 271.15.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[OH:10][CH:11]1[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:13]2[CH2:14][CH2:15][CH2:16][CH:11]([OH:10])[CH2:12]2)[N:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Name
Quantity
326 mg
Type
reactant
Smiles
OC1CNCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CN1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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